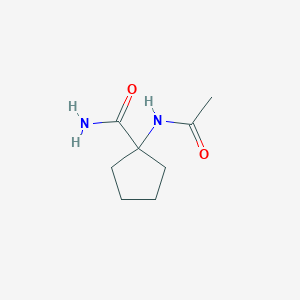
(3-Amino-adamantan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-adamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-adamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: The Chan–Lam reaction employs copper (II) acetate, p-tolylboronic acid, and DBU in acetonitrile at room temperature.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: N-aryl derivatives of adamantane-containing amines.
Scientific Research Applications
(3-Amino-adamantan-1-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Amantadine: Known for its antiviral and neuroprotective properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?; |
InChI Key |
DXXZWAMIRWFYBO-JLTVSUSRSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)



![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
